molecular formula C8H7NO3 B8815594 (2S)-2-(4-Nitrophenyl)oxirane

(2S)-2-(4-Nitrophenyl)oxirane

Cat. No. B8815594
M. Wt: 165.15 g/mol
InChI Key: YKIUTLHCSNCTDZ-MRVPVSSYSA-N
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Description

(2S)-2-(4-Nitrophenyl)oxirane is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(4-Nitrophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(4-Nitrophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2S)-2-(4-Nitrophenyl)oxirane

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

(2S)-2-(4-nitrophenyl)oxirane

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1

InChI Key

YKIUTLHCSNCTDZ-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice-cold stirred suspension of 4-nitrophenacyl bromide (80 g, 0.33 mol) in methanol (800 mL) was added sodium borohydride (13.64 g, 0.36 mol) in small portions. After stirring for 2 h at 0-5° C., potassium carbonate (45.20 g, 0.33 mol) was added in small portions at the same temperature. The suspension was stirred for 18 h at room temperature, diluted with brine (600 mL) and extracted with diethyl ether (600 mL, 500 mL), the combined organic layers were dried over sodium sulfate, filtered and evaporated. The title compound (54.87 g, 0.33 mmol, 100%) was obtained as a pale yellow solid.
[Compound]
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ice
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80 g
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800 mL
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13.64 g
Type
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Quantity
45.2 g
Type
reactant
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brine
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600 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

To 1 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 0.25 mM of para-nitro styrene oxide and 0.5 mM of NaN3, 0.7 mg of purified enzyme, obtained according to Example 1, was added. The reaction was stopped after 15 min and the solution was extracted with diethylether. The organic phase was analysed by chiral HPLC. The remaining (S)-para-nitro styrene oxide was obtained with an e.e. >99% and the product (R)-2-azido-1-(para-nitro-phenyl)-ethanol with an e.e. of 96%. The other regio-isomer 2-azido-2-(para-nitro-phenyl)-ethanol was formed in a ratio of 1:217 compared to (R)-2-azido-1-(para-nitro-phenyl)-ethanol. From this we concluded that the enzymatic azidolysis is almost absolutely regioselective (β selectivity>99%). The observed lower regioselectivity during a kinetic resolution on a longer time scale was due to the unwanted chemical side reaction.
[Compound]
Name
Tris SO4
Quantity
1 mL
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Synthesis routes and methods III

Procedure details

2-Bromo-1-(4-nitrophenyl)ethanone (1.9 g, 7.9 mmol) was stirred in methanol (30 mL) and the suspension cooled in an ice bath. Sodium borohydride (0.33 g, 8.7 mmol) was added in one portion and after five minutes the ice bath was removed and the mixture stirred at room temperature. After three hours potassium carbonate (1.1 g, 7.9 mmol) was added, and the mixture stirred at room temperature for a further 16 hours. The methanol was evaporated, water (50 mL) was added, and the mixture extracted with DCM (3×100 mL). The combined DCM phases were washed with brine, dried (sodium sulfate) and evaporated to give the title compound (I83) (1.296 g, 99% yield) as a yellow solid; 1H NMR (400 MHz, CDCl3) δ 8.25-8.18 (m, 2H), 7.50-7.41 (m, 2H), 3.96 (dd, J=4.1, 2.5 Hz, 1H), 3.23 (dd, J=5.5, 4.1 Hz, 1H), 2.78 (dd, J=5.5, 2.5 Hz, 1H). LCMS Method C: it 5.42 min.
Quantity
1.9 g
Type
reactant
Reaction Step One
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30 mL
Type
solvent
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0.33 g
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reactant
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Name
ice
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0 (± 1) mol
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reactant
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1.1 g
Type
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Yield
99%

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